molecular formula C10H13NO2 B3259511 Ethyl 2-ethylnicotinate CAS No. 3197-39-5

Ethyl 2-ethylnicotinate

Cat. No.: B3259511
CAS No.: 3197-39-5
M. Wt: 179.22 g/mol
InChI Key: WFPLQQVTYOPFIQ-UHFFFAOYSA-N
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Description

Ethyl 2-ethylnicotinate is an organic compound with the molecular formula C10H13NO2. It is an ester derivative of nicotinic acid, specifically ethyl 2-ethyl-3-pyridinecarboxylate. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-ethylnicotinate can be synthesized through the esterification of nicotinic acid with ethanol in the presence of an acid catalyst. One common method involves adding nicotinic acid, absolute ethanol, and an esterification solid acid catalyst in toluene. The reaction mixture is stirred at 50-65°C for 3-6 hours, followed by refluxing to remove water. The esterification catalyst is then recovered by filtration, and the toluene is removed under reduced pressure to obtain the final product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimizations for large-scale synthesis. The use of solid acid catalysts and efficient separation techniques helps in reducing waste and improving yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: Nicotinic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted nicotinic acid derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-ethylnicotinate involves its conversion to nicotinic acid in biological systems. Nicotinic acid acts on nicotinic acetylcholine receptors, leading to various physiological effects. These receptors are ligand-gated ion channels that, when activated, allow the influx of cations such as sodium, potassium, and calcium . This activation can lead to vasodilation and other effects associated with nicotinic acid .

Comparison with Similar Compounds

  • Ethyl nicotinate
  • Methyl nicotinate
  • Ethyl 3-pyridinecarboxylate

Comparison: Ethyl 2-ethylnicotinate is unique due to the presence of an ethyl group at the 2-position of the pyridine ring, which can influence its reactivity and biological activity compared to other nicotinic acid esters. For example, ethyl nicotinate and methyl nicotinate lack this substitution, which may result in different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

ethyl 2-ethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-9-8(6-5-7-11-9)10(12)13-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPLQQVTYOPFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-chloropyridine-3-carboxylate (15 g, 81 mmol) in anhydrous 1,4-dioxane (150 mL) at room temperature was added (1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II) (1.3 g, 1.6 mmol) followed by a diethylzinc solution (75 mL, 83 mmol, 1.1 M solution in toluene). The mixture was stirred at 70° C. for 1 hour. After cooling to room temperature, the reaction was quenched with MeOH. Ethyl acetate (200 mL) was added. The mixture was extracted with 0.2 N HCl (200 mL). The organic layer was recovered. The pH of the aqueous phase was brought around 6 with 2 N NaOH. The mixture was extracted with EtOAc (1×100 mL). The combined organic extracts were dried over MgSO4, filtered, evaporated, and dried in vacuo. The crude product was purified by flash chromatography (0-20% ethyl acetate/hexane), affording ethyl 2-ethylpyridine-3-carboxylate (8.8 g, 61% yield)
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
(1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II)
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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